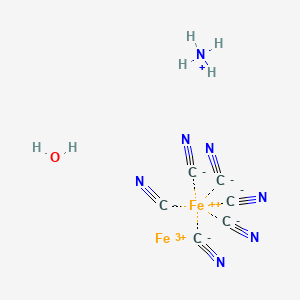
Ammonium iron(III) hexacyanoferrate(II) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3+}\text{[Fe(CN)}_6\text{]}{4-} \cdot \text{H}_2\text{O} ). It is a dark blue, water-insoluble compound that is used in various applications, including as a pigment and in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium iron(III) hexacyanoferrate(II) hydrate can be synthesized by reacting ammonium ferrocyanide with ferric chloride in an aqueous solution. The reaction is typically carried out at room temperature, and the product precipitates out of the solution as a dark blue solid. The reaction can be represented as follows: [ \text{(NH}_4\text{)}_4\text{[Fe(CN)}_6\text{]} + \text{FeCl}_3 \rightarrow \text{(NH}_4\text{)}\text{Fe}{3+}\text{[Fe(CN)}_6\text{]}{4-} + 3\text{NH}_4\text{Cl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of the reactants in controlled environments to ensure consistent quality and yield. The process may include additional steps such as filtration, washing, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ammonium iron(III) hexacyanoferrate(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced under specific conditions to form lower oxidation states of iron.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange can be facilitated by using excess ligands in solution under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ferric compounds, while reduction could produce ferrous compounds .
Scientific Research Applications
Ammonium iron(III) hexacyanoferrate(II) hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection of certain metal ions.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Mechanism of Action
The mechanism by which ammonium iron(III) hexacyanoferrate(II) hydrate exerts its effects involves the coordination of iron ions with cyanide ligands. This coordination creates a stable complex that can interact with various molecular targets. In biological systems, the compound can bind to metal ions, affecting their transport and storage. The pathways involved include metal ion chelation and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium ferricyanide: Similar in structure but contains potassium ions instead of ammonium ions.
Sodium ferrocyanide: Contains sodium ions and is used in similar applications.
Prussian blue: A related compound used as a pigment and in medical treatments for heavy metal poisoning.
Uniqueness
Ammonium iron(III) hexacyanoferrate(II) hydrate is unique due to its specific coordination environment and the presence of ammonium ions. This gives it distinct properties, such as solubility and reactivity, compared to other similar compounds .
Properties
Molecular Formula |
C6H6Fe2N7O |
|---|---|
Molecular Weight |
303.85 g/mol |
IUPAC Name |
azanium;iron(2+);iron(3+);hexacyanide;hydrate |
InChI |
InChI=1S/6CN.2Fe.H3N.H2O/c6*1-2;;;;/h;;;;;;;;1H3;1H2/q6*-1;+2;+3;;/p+1 |
InChI Key |
NLDYPVFEFYDQFE-UHFFFAOYSA-O |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].O.[Fe+2].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















